2-Chloro-7-fluoroimidazo[1,2-A]pyridine
Description
Significance of Imidazo[1,2-A]pyridine (B132010) Scaffolds in Organic and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities. nih.gov The rigid, planar structure of the imidazo[1,2-a]pyridine core provides a well-defined orientation for substituent groups, allowing for precise interactions with biological macromolecules. In organic chemistry, the scaffold serves as a valuable building block for the synthesis of more complex molecules and materials with interesting photophysical properties. researchgate.net
Overview of Imidazo[1,2-A]pyridine Derivatives in Scholarly Investigations
The exploration of imidazo[1,2-a]pyridine derivatives has been a fertile area of research for decades. A vast number of derivatives have been synthesized and evaluated for various applications. For instance, compounds bearing this scaffold have been investigated as potential anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nanobioletters.comnih.gov Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic) feature the imidazo[1,2-a]pyridine core, highlighting its clinical significance. nanobioletters.com The ease of functionalization at various positions of the bicyclic ring system allows for the fine-tuning of the physicochemical and biological properties of these derivatives. Common synthetic strategies to access this scaffold include the condensation of 2-aminopyridines with α-halocarbonyl compounds, a method that has been refined over the years to improve yields and incorporate a wide range of substituents. acs.org
Specific Research Focus on Halogenated Imidazo[1,2-A]pyridines: The Case of 2-Chloro-7-fluoroimidazo[1,2-A]pyridine
The introduction of halogen atoms into the imidazo[1,2-a]pyridine scaffold can significantly modulate its biological activity and physicochemical properties. Halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, halogenated imidazo[1,2-a]pyridines have been a subject of intense research.
While extensive research exists for mono-halogenated derivatives, scientific literature specifically detailing the synthesis and research applications of This compound is limited. However, based on the established reactivity and synthetic routes for related compounds, its chemical profile and potential can be inferred. The presence of both a chlorine atom at the 2-position and a fluorine atom at the 7-position is anticipated to bestow unique electronic and steric properties upon the molecule.
The synthesis of such a di-halogenated compound would likely involve a multi-step process, potentially starting from a di-substituted aminopyridine. For example, a plausible route could involve the reaction of a 4-fluoro-2-aminopyridine with a suitable chlorinated three-carbon electrophile. A patent for a related compound, ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, describes a synthesis starting from 5-bromo-4-fluoropyridin-2-amine (B1442313) and ethyl 3-bromo-2-oxopropanoate, which supports the feasibility of such a synthetic strategy. google.com
Below are interactive data tables summarizing the general properties of the imidazo[1,2-a]pyridine core and the predicted properties of this compound based on data from closely related analogs.
Table 1: General Properties of the Imidazo[1,2-a]pyridine Scaffold
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | chemicalbook.com |
| Molecular Weight | 118.14 g/mol | chemicalbook.com |
| Appearance | Crystalline solid | nanobioletters.com |
| Nature | Aromatic, bicyclic heterocycle | dtic.mil |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₇H₄ClFN₂ | - |
| Molecular Weight | 170.58 g/mol | - |
| XLogP3 | 2.5 | Predicted for 7-chloro-8-fluoroimidazo[1,2-a]pyridine |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
Table 3: Spectroscopic Data for a Related Compound: 7-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine
| Spectroscopic Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.19 (t, J = 4.2 Hz, 1H), 8.04 (d, J = 4.8 Hz, 2H), 7.48 (t, J = 5.0 Hz, 2H), 7.40 (t, J = 5.0 Hz, 1H), 7.29 (d, J = 6.0 Hz, 1H), 6.81 (t, J = 5.4 Hz, 1H) | acs.org |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.97 (d, J = 169.3 Hz), 149.32, 147.93 (d, J = 9.1 Hz), 133.34, 128.65, 128.53, 128.51, 128.10 (d, J = 7.2 Hz), 105.64 (d, J = 19.6 Hz), 101.39 (d, J = 15.8 Hz), 58.63 | acs.org |
| HRMS (ESI-TOF) m/z | [M + H]⁺: 338.9789 | acs.org |
The continued investigation into di-halogenated imidazo[1,2-a]pyridines like this compound is crucial for expanding the chemical space available for drug discovery and materials science. The unique combination of halogens at specific positions offers the potential for novel compounds with tailored properties and enhanced performance in various applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-chloro-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H |
InChI Key |
BGSQFMCMUOBUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)Cl |
Origin of Product |
United States |
Reactivity and Functionalization of 2 Chloro 7 Fluoroimidazo 1,2 a Pyridine and Its Derivatives
Regioselective Functionalization of the Imidazo[1,2-A]pyridine (B132010) Ring System
The inherent reactivity of the imidazo[1,2-a]pyridine nucleus allows for selective chemical modifications at specific positions. The electronic properties of the fused rings, influenced by the nitrogen atom and substituents, direct incoming reagents to particular sites.
C3-Position Derivatization (e.g., Iodination)
The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution. nih.gov This reactivity has been exploited for various functionalizations, including iodination.
A notable method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position utilizes molecular iodine in the presence of an oxidizing agent like tert-butyl hydroperoxide. nih.gov This approach is advantageous due to its high selectivity and the absence of a metal catalyst. nih.gov The reaction proceeds efficiently under mild conditions and demonstrates good tolerance for various functional groups on the imidazo[1,2-a]pyridine core. nih.gov For instance, derivatives with either electron-donating or electron-withdrawing substituents at the C7 position undergo C3-iodination in good to excellent yields. nih.gov The use of ultrasound has been shown to significantly enhance the reaction rate and efficiency. nih.gov
The resulting 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives are valuable intermediates for further synthetic transformations, such as metal-catalyzed cross-coupling reactions, owing to the relatively low bond dissociation energy of the C-I bond. nih.gov
Table 1: Examples of C3-Iodination of Substituted 2-Phenylimidazo[1,2-a]pyridines
| Substituent at C7 | Product | Yield (%) |
| -F | 7-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine | 92 |
| -Cl | 7-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine | 95 |
| -Br | 7-Bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine | 93 |
| -CF₃ | 3-Iodo-2-phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine | 85 |
| -OCH₃ | 3-Iodo-7-methoxy-2-phenylimidazo[1,2-a]pyridine | 94 |
| -CH₃ | 3-Iodo-7-methyl-2-phenylimidazo[1,2-a]pyridine | 90 |
Data sourced from a study on ultrasound-assisted iodination. nih.gov
Site-Selective Difluoroalkoxylation
While specific details on the site-selective difluoroalkoxylation of 2-Chloro-7-fluoroimidazo[1,2-a]pyridine are not extensively documented in the provided search results, the broader context of imidazo[1,2-a]pyridine functionalization suggests that direct C-H functionalization is a prominent strategy. nih.govrsc.org Research has primarily focused on C3-functionalization. mdpi.com However, methods for C5-alkylation have also been developed, indicating the potential for regioselective modifications at other positions. mdpi.com
Intramolecular Cyclization and Annulation Reactions
The imidazo[1,2-a]pyridine scaffold serves as a building block for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization and annulation reactions are key strategies in this endeavor.
Synthesis of Novel Fused Polycyclic and Tetracyclic Systems
The functionalization of the imidazo[1,2-a]pyridine core can lead to the construction of novel polycyclic and tetracyclic structures. nih.govbeilstein-journals.org One approach involves a three-component reaction of 2-aminopyridines, isatins, and isocyanides, which proceeds through a Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govbeilstein-journals.org This is followed by a retro-aza-ene reaction and an intramolecular nucleophilic attack to yield tetracyclic fused imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org
Another strategy for creating fused systems is through the intramolecular C-H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines. rsc.org This method, often catalyzed by copper(II) triflate, provides a direct route to 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles. rsc.org These reactions highlight the utility of the imidazo[1,2-a]pyridine skeleton in generating structurally diverse and potentially biologically active polycyclic compounds. rsc.orgresearchgate.net
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the context of this compound, the chlorine atom at the 2-position is a potential site for nucleophilic displacement.
The reactivity of halopyridines in SNAr reactions is well-established, with substitution occurring preferentially at the 2- and 4-positions. stackexchange.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com The rate of substitution is influenced by the nature of the halogen, with fluoride (B91410) being a better leaving group than chloride in many cases. researchgate.netnih.gov For instance, 2-fluoropyridine (B1216828) reacts significantly faster with sodium ethoxide than 2-chloropyridine (B119429). researchgate.netnih.gov
In nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions with piperidine, the leaving group order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which deviates from the typical "element effect" where fluoride is the best leaving group. nih.gov This is attributed to a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov The presence of the electron-withdrawing fluorine atom at the 7-position of this compound would be expected to further activate the ring towards nucleophilic attack.
Oxidative Transformations (e.g., Ozonolysis)
Oxidative transformations of the imidazo[1,2-a]pyridine ring system can lead to ring-opened products or other functionalized derivatives. Ozonolysis is a powerful oxidative cleavage reaction that has been applied to imidazo[1,2-a]pyridines. nih.gov The study of ozonolysis on these heterocycles can provide insights into their chemical stability and offer pathways to novel molecular structures. nih.gov
Strategies for Introducing Specific Substituents
The chlorine atom at the C2 position of the this compound ring serves as a versatile handle for introducing a wide array of functional groups. Palladium-catalyzed cross-coupling reactions are the cornerstone of these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. rsc.org These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the final product and regenerate the catalyst.
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide. In the context of this compound, this allows for the introduction of various aryl and heteroaryl substituents. While specific examples for this exact substrate are not extensively detailed in the public literature, the general applicability to 2-chloropyridines is well-established. nih.govresearchgate.netmedjchem.comclaremont.edunih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base can be crucial for achieving high yields, especially with less reactive chlorides.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This provides a direct route to alkynyl-substituted imidazo[1,2-a]pyridines, which can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgsoton.ac.uk The reactivity of the halide follows the order I > Br > Cl, making the coupling of 2-chloro derivatives potentially more challenging and often requiring more robust catalytic systems or harsher reaction conditions. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. nih.gov For this compound, this allows for the introduction of a wide range of primary and secondary amines at the C2 position. The reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base to facilitate the amination process. The choice of ligand is critical to the success of the reaction and has been the subject of extensive development. nih.gov
Below are interactive tables summarizing typical conditions for these key cross-coupling reactions as applied to related 2-chloropyridine systems, which can be extrapolated for the functionalization of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines This table presents generalized conditions based on literature for similar substrates and should be considered as a starting point for optimization for this compound.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Good to Excellent |
| Heteroarylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | Moderate to Good |
| Potassium aryltrifluoroborate | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | Good |
Table 2: Representative Conditions for Sonogashira Coupling of 2-Chloropyridines This table presents generalized conditions based on literature for similar substrates and should be considered as a starting point for optimization for this compound.
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80-100 | Moderate to Good |
| Terminal Alkyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 90 | Good |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Acetonitrile | Reflux | Moderate |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines This table presents generalized conditions based on literature for similar substrates and should be considered as a starting point for optimization for this compound.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Primary Aliphatic Amine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | Good to Excellent |
| Secondary Aliphatic Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | Good |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | Good to Excellent |
Mechanistic Investigations of Reactions Involving the Imidazo 1,2 a Pyridine Core
Proposed Reaction Pathways and Intermediates
The synthesis and functionalization of the imidazo[1,2-a]pyridine (B132010) core can proceed through several mechanistic pathways. The electronic nature of substituents on the pyridine (B92270) ring, such as the electron-withdrawing chloro and fluoro groups in 2-Chloro-7-fluoroimidazo[1,2-a]pyridine, plays a crucial role in the reactivity and regioselectivity of these transformations.
A common strategy for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the initial formation of an imine, followed by an intramolecular cyclization. acs.orgnanomaterchem.com This pathway is central to multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which is widely used for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgnih.gov
The general mechanism commences with the condensation of a 2-aminopyridine (B139424) with an aldehyde to form an imine intermediate. nanomaterchem.com In the context of synthesizing a precursor to this compound, a substituted 2-amino-4-fluoropyridine (B1287999) would be the starting material. The exocyclic amino group of the 2-aminopyridine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base or imine.
This imine intermediate is then activated, often by a catalyst, and undergoes cyclization. For instance, in a three-component reaction with an isocyanide, the isocyanide adds to the imine, followed by an intramolecular cyclization where the endocyclic nitrogen of the pyridine ring attacks the newly formed electrophilic center. A final tautomerization step yields the aromatic imidazo[1,2-a]pyridine ring system. nanomaterchem.com The presence of a fluorine atom at the 7-position and a chlorine atom at the 2-position of the final product would arise from the corresponding substituted starting materials. The electron-withdrawing nature of these halogens can influence the nucleophilicity of the aminopyridine starting material and the stability of the intermediates.
Microwave-assisted organic synthesis has been shown to be an efficient method for preparing imine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives, a related class of compounds. nih.gov This suggests that similar green chemistry approaches could be applicable to the synthesis of halogenated imidazo[1,2-a]pyridines.
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, represents another key mechanistic pathway in the chemistry of imidazo[1,2-a]pyridines. wikipedia.orgorganic-chemistry.org This reaction can be a crucial step in cascade or tandem reactions that lead to the formation of functionalized imidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.net
In a typical sequence, the imidazo[1,2-a]pyridine nitrogen can act as a nucleophile in an aza-Michael addition. However, more commonly, a 2-aminopyridine starting material undergoes an aza-Michael addition with an activated olefin, such as a nitroalkene. This is followed by an intramolecular cyclization to construct the fused heterocyclic system. researchgate.net The reaction between 2-aminopyridines and Morita-Baylis-Hillman (MBH) acetates of nitroalkenes proceeds through a cascade of inter- and intramolecular double aza-Michael additions to furnish the imidazo[1,2-a]pyridine core. bio-conferences.orgresearchgate.net
For a substrate like this compound, its inherent nucleophilicity would be attenuated by the electron-withdrawing effects of the halogen substituents. This would make it a less potent Michael donor compared to its non-halogenated counterpart. However, in the synthesis of such compounds, the electronic properties of the precursor, 2-amino-4-fluoropyridine, would be a determining factor in its reactivity as a Michael donor. The reaction often proceeds under catalyst-free conditions, highlighting the inherent reactivity of the system. researchgate.net It is also noted that the aza-Michael reaction can be reversible. wikipedia.org
The versatility of this reaction is demonstrated by its use in creating complex molecular architectures, including those with potential applications in materials science, such as the development of poly(ester amide)s. frontiersin.org
The Ortoleva-King reaction is a classical and efficient method for the synthesis of imidazo[1,2-a]pyridines. nih.govresearchgate.net This reaction typically involves the condensation of a 2-aminopyridine with an α-haloketone or a ketone in the presence of iodine. bio-conferences.orgnih.gov The mechanism is proposed to proceed through the formation of a pyridinium (B92312) iodide intermediate, also known as an Ortoleva-King intermediate. researchgate.net
The reaction can be initiated by the α-iodination of a ketone, followed by nucleophilic attack from the endocyclic nitrogen of the 2-aminopyridine on the α-carbon of the iodinated ketone. researchgate.net This forms the key pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, affords the final imidazo[1,2-a]pyridine product. acs.orgresearchgate.net
Several catalytic systems have been developed to promote this reaction, including those based on iron, nickel, and copper. researchgate.netorganic-chemistry.orgresearchgate.net These catalysts can facilitate the in-situ generation of the Ortoleva-King intermediate. For instance, a Ni-I₂ catalytic system is proposed to proceed through a sequence of α-iodination, Ortoleva-King type reaction, and cyclization. researchgate.net The presence of electron-withdrawing groups, such as the fluoro group at the 7-position of the target compound, on the 2-aminopyridine starting material is generally well-tolerated in these reactions.
| Catalyst System | Substrates | Solvent | Key Mechanistic Feature | Reference |
| NiCl₂·6H₂O / I₂ | Arylmethyl ketones, 2-aminopyridines | - | α-iodination/Ortoleva-King reaction/cyclization | researchgate.net |
| FeCl₃·6H₂O / I₂ | Aromatic ketones, 2-aminopyridines | - | Iron-catalyzed Ortoleva-King type protocol | researchgate.net |
| CuI | 2-aminopyridines, acetophenones | - | Aerobic oxidative cyclization | organic-chemistry.org |
| I₂ | 2-aminopyridines, aryl methyl ketones | Water | Micellar or "on-water" catalysis | nih.gov |
The direct functionalization of the imidazo[1,2-a]pyridine core through radical reactions has emerged as a powerful strategy for the synthesis of complex derivatives. rsc.org These reactions often target the C3 position of the imidazo[1,2-a]pyridine ring, which is electron-rich and thus susceptible to electrophilic and radical attack.
Various methods have been developed to generate the radical species and effect the functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org For example, visible light-induced C-H functionalization has been successfully applied to imidazo[1,2-a]pyridines with halogen substituents on the pyridine ring. nih.gov These reactions demonstrate good functional group tolerance, with chloro- and fluoro-substituted imidazo[1,2-a]pyridines undergoing the desired transformations smoothly. nih.govmdpi.com
Role of Catalysts and Solvent Systems in Mechanistic Control
The choice of catalyst and solvent system is paramount in directing the outcome and efficiency of reactions involving the imidazo[1,2-a]pyridine core. Different catalysts can favor specific mechanistic pathways, while the solvent can influence reaction rates, selectivity, and even enable "green" chemistry approaches.
In Ortoleva-King type reactions, catalysts such as CuI, FeCl₃, and NiCl₂ in conjunction with iodine are used to facilitate the formation of the key pyridinium intermediate. researchgate.netorganic-chemistry.orgresearchgate.net The use of molecular iodine as a catalyst in aqueous media, either in the presence of a surfactant to form micelles or simply "on-water," has been shown to be an environmentally benign approach for the synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov
For C3-functionalization reactions, yttrium triflate (Y(OTf)₃) has been employed as a Lewis acid catalyst in aza-Friedel-Crafts reactions to achieve C3-alkylation. mdpi.com The reaction proceeds well in solvents like toluene (B28343) at elevated temperatures. In contrast, some multicomponent reactions for the functionalization of the C3 position are designed to be catalyst-free, highlighting the strategic design of the reaction to proceed without external catalysts. nih.gov
Solvent choice is also critical. While many reactions are performed in organic solvents like DMF or toluene, there is a growing trend towards using more environmentally friendly solvents. acs.orgmdpi.comresearchgate.net For instance, the use of water or aqueous ethanol (B145695) has been reported for the synthesis of imidazo[1,2-a]pyridines. nih.govresearchgate.net In some cases, solvent-free conditions, sometimes assisted by microwave irradiation, have proven to be highly efficient. bio-conferences.orgorganic-chemistry.org The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as both a solvent and a promoter has been demonstrated for the hydroxydifluoromethylation of imidazo[1,2-a]pyridines. mdpi.com
The following table summarizes the influence of various catalysts and solvents on the synthesis and functionalization of imidazo[1,2-a]pyridines, which can be extrapolated to reactions involving this compound.
| Reaction Type | Catalyst | Solvent | Effect | Reference |
| Aza-Friedel–Crafts | Y(OTf)₃ | Toluene | Promotes C3-alkylation | mdpi.com |
| Ortoleva-King | Iodine | Water | Green synthesis, micellar catalysis | nih.gov |
| Cyclocondensation | DBU | Aqueous Ethanol | Green synthesis at room temperature | researchgate.net |
| Halogenation | NaClO₂/NaBrO₂ | DMF | Metal-free regioselective C3-halogenation | researchgate.net |
| C-H Functionalization | Visible Light Photocatalyst | - | Radical functionalization | nih.gov |
| Multicomponent Reaction | None | CH₃CN | Catalyst-free C3-functionalization | nih.gov |
Computational Studies and Theoretical Insights in Imidazo 1,2 a Pyridine Research
Molecular Modeling Approaches
Molecular modeling has become an indispensable tool in the exploration of imidazo[1,2-a]pyridine (B132010) derivatives, providing critical insights into their three-dimensional structures and potential interactions with biological targets. These computational techniques allow for the rapid assessment of large libraries of compounds, guiding synthetic efforts toward molecules with improved properties.
In the broader context of imidazo[1,2-a]pyridine research, molecular modeling has been instrumental in understanding structure-activity relationships (SAR). For instance, virtual screening collaborations have successfully expanded hit chemotypes for diseases like visceral leishmaniasis by probing proprietary libraries, leading to the identification of novel, active compounds. nih.gov This approach has demonstrated the power of in silico screening to not only refine existing scaffolds but also to identify promising new ones through scaffold hopping. nih.gov
Modeling studies on related imidazo[1,2-a]pyridine series have highlighted key structural features necessary for biological activity. These studies often involve the generation of 3D conformers of the molecules and their alignment to pharmacophore models derived from known active compounds. This allows for the prediction of the biological activity of novel derivatives and the rationalization of observed SAR.
For 2-chloro-7-fluoroimidazo[1,2-a]pyridine specifically, molecular modeling would be employed to:
Generate low-energy 3D conformations of the molecule.
Calculate key molecular descriptors such as molecular weight, logP, and polar surface area.
Compare its shape and electronic properties to other known biologically active molecules.
These initial modeling steps are crucial for hypothesis generation and for designing more complex computational experiments, such as molecular docking and quantum chemical calculations.
Quantum Theoretical Calculations for Structural and Electronic Analysis
Quantum theoretical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the structural and electronic properties of molecules like this compound. These methods allow for the precise calculation of molecular geometries, electronic charge distributions, and spectroscopic properties.
DFT studies on related 2-chloroimidazo[1,2-a]pyridine-induced Schiff bases have been used to corroborate experimental findings and to analyze the electronic effects of substituents. dntb.gov.ua Such calculations can elucidate the impact of the chloro and fluoro groups on the geometry and electronic nature of the imidazo[1,2-a]pyridine core.
Key parameters that can be determined for this compound using quantum theoretical calculations include:
Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.
Electronic properties: Distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and molecular electrostatic potential (MEP) maps.
Spectroscopic properties: Predicted NMR and IR spectra, which can be compared with experimental data for structural validation.
The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. MEP maps are also valuable as they reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding intermolecular interactions.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
In the context of imidazo[1,2-a]pyridine research, molecular docking has been successfully applied to identify potential biological targets and to rationalize the observed biological activities of these compounds. For example, docking studies of phenothiazine-containing imidazo[1,2-a]pyridine derivatives have revealed their binding mode within the active site of microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer. nih.gov Similarly, docking simulations of other imidazo[1,2-a]pyridine derivatives have been used to predict their binding affinity towards enzymes like oxidoreductase, which is involved in breast cancer progression. researchgate.netasianpubs.org
For this compound, molecular docking could be used to:
Predict its binding affinity and pose within the active site of various biological targets.
Identify key amino acid residues involved in the interaction.
Understand the role of the chloro and fluoro substituents in the binding process.
The results of docking studies can provide valuable information for the design of more potent and selective inhibitors. For instance, if a particular substituent is found to be involved in a favorable interaction with the target, this information can be used to guide the synthesis of new analogs with improved activity.
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Phenothiazine-imidazo[1,2-a]pyridine derivatives | MARK4 | -8.1 to -10.4 | Not specified in abstract | nih.gov |
| Imidazo[1,2-a]pyridine derivative C | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 | researchgate.netasianpubs.org |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) | Murine COX-2 | Not specified in abstract | Similar to SC-558 | researchgate.net |
| 2-chloro-pyridine derivative 6e | Telomerase (3DU6) | Not specified in abstract | Not specified in abstract | nih.gov |
In Silico Studies on Bioisosteric Replacement and Physicochemical Mimicry
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. In silico methods are increasingly used to predict the potential of such replacements.
The concept of using a C-F group as a bioisosteric replacement for a ring nitrogen has been explored in the context of imidazo[1,2-a]pyridines. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166). nih.govresearchgate.net This mimicry was confirmed using both in silico and traditional techniques, and its utility was demonstrated in an in vitro system for a GABA(A) receptor modulator. nih.govresearchgate.net
In the case of this compound, the fluorine atom at the 7-position could be considered a bioisosteric replacement for a nitrogen atom or other functional groups in related heterocyclic systems. In silico studies could be employed to compare the physicochemical properties of this compound with its non-fluorinated or otherwise substituted analogs.
These studies would typically involve the calculation and comparison of properties such as:
Molecular electrostatic potential (MEP): To assess the similarity in electronic charge distribution.
pKa: To evaluate the acidity or basicity of the compounds.
Molecular size and shape: To ensure that the replacement does not significantly alter the steric properties of the molecule.
Biological Activity Profiling and Pharmacological Relevance of Imidazo 1,2 a Pyridines
Broad Spectrum of Biological Activities Exhibited by Imidazo[1,2-A]pyridines
Imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated a remarkable range of biological activities, establishing them as "privileged structures" in drug discovery. rsc.org Their therapeutic potential spans from fighting infectious diseases to treating complex conditions like cancer and neurological disorders. chemrxiv.org Marketed drugs such as zolpidem, alpidem, and zolimidine all contain the imidazo[1,2-a]pyridine core, highlighting the clinical significance of this scaffold. researchgate.net
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Anthelmintic)
The imidazo[1,2-a]pyridine nucleus is a key component in the development of new antimicrobial agents. Derivatives of this scaffold have shown promising activity against a variety of pathogens, including bacteria, fungi, viruses, and parasites. researchgate.netbio-conferences.org
Antibacterial Activity:
Numerous studies have highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain imidazo[1,2-a]pyridine-chalcone derivatives have demonstrated moderate to good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. benthamdirect.com The substitution pattern on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the antibacterial potency. researchgate.net Some synthesized compounds have shown remarkable inhibitory action against various bacterial strains, with the nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position influencing the activity. researchgate.net Additionally, hybrids of imidazo[1,2-a]pyridine with other heterocyclic systems, such as thiazole, have shown notable antibacterial effects. tandfonline.com
Antifungal Activity:
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antifungal properties. researchgate.netacs.org Certain compounds have shown activity against resistant strains of Candida albicans. scirp.org The design of these derivatives often involves combining the imidazo[1,2-a]pyridine core with other known antifungal pharmacophores. researchgate.net For example, some 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been synthesized and evaluated for their anticandidal activity, with some compounds showing significant potency. scirp.org
Antiviral Activity:
The antiviral potential of imidazo[1,2-a]pyridines has been demonstrated against several viruses. nih.gov Specifically, derivatives bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govacs.org Structure-activity relationship (SAR) studies have indicated that the nature of the thioether side chain and substitutions on the imidazo[1,2-a]pyridine ring are critical for antiviral efficacy. nih.gov
Anthelmintic Activity:
The imidazo[1,2-a]pyridine scaffold has also been explored for its anthelmintic properties, which are crucial for treating parasitic worm infections. acs.org
Anticancer and Antiproliferative Activities
The imidazo[1,2-a]pyridine framework is a promising scaffold for the development of novel anticancer agents. nih.govrsc.org These compounds have been shown to exhibit antiproliferative effects against a variety of cancer cell lines, including those of the breast, prostate, and lung. nih.govtandfonline.com The anticancer mechanisms of these derivatives are diverse and often involve the inhibition of key cellular processes. nih.gov
For example, certain imidazo[1,2-a]pyridine derivatives have been found to induce apoptosis in cancer cells. nih.gov One study showed that a novel imidazo[1,2-a]pyridine compound suppressed cell growth by inducing apoptosis through the p53/Bax mitochondrial apoptotic pathway in HeLa cells. ingentaconnect.com Other derivatives have been shown to cause cell cycle arrest, thereby inhibiting tumor cell proliferation. nih.gov The anticancer activity of these compounds can be influenced by various structural modifications, with substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring being particularly important. researchgate.net
Below is a table summarizing the anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | Observed Effect |
| Steroidal imidazo[1,2-a]pyridine hybrids | MCF-7 (breast cancer) | Promising cytotoxicity with IC50 values in the range of 3-4μM. nih.gov |
| Imidazo[1,2-a]pyridine derivatives with S-alkyl/aryl moiety | HepG2 (liver carcinoma) | Inhibition of DNA synthesis via an apoptotic pathway. tandfonline.com |
| Novel Imidazo[1,2-a]pyridine Compounds (IP-5, IP-6, IP-7) | HCC1937 (breast cancer) | Potent anti-survival effects. nih.gov |
| Iodine-catalyzed synthesized imidazo[1,2-a]pyridines | Hep-2, HepG2, MCF-7, A375 | Significant anti-cancer activities. rsc.org |
Anti-inflammatory and Analgesic Effects
Imidazo[1,2-a]pyridine derivatives have been identified as potent anti-inflammatory agents. uv.es Their mechanism of action often involves the modulation of key inflammatory pathways. For instance, a novel synthetic derivative of imidazo[1,2-a]pyridine was found to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.govnih.gov Carboxylic acid derivatives of imidazo[1,2-a]pyridines have also been shown to reduce inflammation in in vivo models. researchgate.net
The analgesic properties of imidazo[1,2-a]pyridines have also been reported, suggesting their potential use in pain management. rsc.org
Neurological Activities (e.g., Anxiolytic, Hypnotic, Anticonvulsant)
The imidazo[1,2-a]pyridine scaffold is well-known for its significant effects on the central nervous system (CNS). researchgate.net Several compounds based on this structure have been developed as anxiolytics, hypnotics, and anticonvulsants. wikipedia.org
Anxiolytic and Hypnotic Effects:
Compounds like zolpidem and alpidem are well-known drugs that contain the imidazo[1,2-a]pyridine core and are used for their hypnotic and anxiolytic properties, respectively. wikipedia.org These drugs typically act as positive allosteric modulators of the GABA-A receptor. wikipedia.org Research has also focused on developing new anxiolytics from this class, such as RWJ-51204, a nonbenzodiazepine anxiolytic that binds with high affinity to the benzodiazepine site on GABA-A receptors. nih.gov
Anticonvulsant Activity:
Imidazo[1,2-a]pyridine derivatives have shown considerable promise as anticonvulsant agents. nih.govwikipedia.orgdrugbank.com Studies have shown that new series of imidazo[1,2-a]pyridines carrying various pharmacophores exhibit potent anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) screening methods. nih.gov The lipophilic nature of these compounds is believed to contribute to their ability to cross the blood-brain barrier and exert their effects. nih.gov
Enzyme and Receptor Modulation
Imidazo[1,2-a]pyridines have emerged as a versatile scaffold for the design of protein kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. nih.govingentaconnect.com These compounds have been shown to inhibit various protein kinases, including:
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs is a key strategy in cancer treatment, and imidazo[1,2-a]pyridine derivatives have been identified as potent CDK inhibitors. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can block angiogenesis, a critical process for tumor growth and metastasis. nih.gov
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is often dysregulated in cancer, and imidazo[1,2-a]pyridines have been developed as inhibitors of this pathway. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer therapy, and imidazo[1,2-a]pyridine-based compounds have shown inhibitory activity against it. nih.gov
Platelet-Derived Growth Factor Receptor (PDGFR): A novel class of imidazo[1,2-a]pyridines has been discovered with potent PDGFR activity, which is relevant for treating various proliferative diseases. nih.gov
The ability of the imidazo[1,2-a]pyridine core to be readily modified allows for the development of selective and potent kinase inhibitors, making it a valuable scaffold in modern drug discovery. nih.gov
Hematopoietic Progenitor Cell Kinase 1 (HPK1) and MAP4K1 Antagonism
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. nih.govdrpress.org As a negative regulator of T-cell receptor signaling, HPK1 has emerged as a significant target in the field of immuno-oncology. nih.govdrpress.org Inhibition of HPK1 can enhance T-cell activation, cytokine secretion, and subsequent anti-tumor immune responses. nih.gov
While various small molecule inhibitors of HPK1 are under investigation, including those with pyridine-2-carboxamide or quinazoline-2,5-diamine scaffolds, current research literature does not establish a direct antagonistic activity of 2-Chloro-7-fluoroimidazo[1,2-a]pyridine against HPK1 or MAP4K1. nih.govchemrxiv.org Further studies are required to determine if this specific compound or its derivatives interact with this kinase.
HIF-1α Prolyl Hydroxylase Inhibition
Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels. Its stability is regulated by HIF-prolyl hydroxylase (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. Inhibition of PHDs stabilizes HIF-1α, promoting the expression of genes involved in processes like erythropoiesis and angiogenesis.
The imidazo[1,2-a]pyridine scaffold has been identified as a novel basis for the development of HIF-1α prolyl hydroxylase inhibitors. nih.gov Structure-based design has led to the preparation of a series of imidazo[1,2-a]pyridine derivatives that have been evaluated in human EGLN1 (a PHD isoform) assays. nih.gov However, specific inhibitory data for the this compound derivative within this context are not detailed in the available literature.
Phosphodiesterase III Inhibition
Phosphodiesterase III (PDE3) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells. nih.govwikipedia.org Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in positive inotropic effects (increased heart muscle contraction) and vasodilation. nih.govnih.gov This mechanism is utilized by cardiotonic agents like milrinone for the treatment of acute heart failure. wikipedia.orgnih.gov
Although some imidazo[1,2-a]pyridine derivatives are known to possess cardiovascular activity, the scientific literature reviewed does not provide evidence of this compound acting as a direct inhibitor of Phosphodiesterase III. The development of PDE3 inhibitors has largely focused on other heterocyclic systems, such as 2-pyridone derivatives. uni-wuerzburg.de
Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition
Diacylglycerol Acyltransferase 2 (DGAT2) is a crucial enzyme in the final step of triglyceride synthesis. acs.org Its inhibition is a therapeutic strategy for metabolic diseases characterized by hyperlipidemia and hepatic steatosis. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective DGAT2 inhibitors. nih.gov
A significant research effort led to the identification of the preclinical candidate PF-06424439, an imidazopyridine-based DGAT2 inhibitor. nih.govnih.gov The optimization process involved modifying a screening hit to improve metabolic stability and potency. acs.org While specific data for the 2-chloro-7-fluoro analog is not explicitly detailed, the structure-activity relationship studies within this class of compounds highlight the importance of substitutions on the imidazo[1,2-a]pyridine core for achieving desired pharmacological profiles. For instance, the introduction of a cyclopropyl group was found to suppress clearance by N-glucuronidation. nih.gov The preclinical candidate PF-06424439 demonstrated potent inhibition of DGAT2 and was effective in reducing plasma and hepatic lipid levels in rodent models. nih.govnih.gov
Table 1: Activity of Imidazopyridine-Based DGAT2 Inhibitor
| Compound | Target | Assay | Activity (IC50) |
|---|
GABAA Receptor Allosteric Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Positive allosteric modulators of the GABAA receptor, which bind to a site distinct from the GABA binding site, enhance the receptor's activity, leading to sedative and anxiolytic effects. nih.gov The imidazo[1,2-a]pyridine scaffold is famously present in GABAA receptor modulators like zolpidem and alpidem. google.com
Research has explored the bioisosteric replacement of other heterocyclic cores with substituted imidazo[1,2-a]pyridines to create novel GABAA receptor ligands. For example, an 8-fluoroimidazo[1,2-a]pyridine (B164112) derivative was synthesized and shown to act as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) core in a known GABAA receptor modulator. nih.gov This demonstrates that fluorinated imidazo[1,2-a]pyridines can effectively function as modulators of this receptor. However, specific studies detailing the allosteric modulatory activity of this compound at the GABAA receptor are not presently available.
Constitutive Androstane Receptor (CAR) Agonism
The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor highly expressed in the liver that regulates the metabolism and clearance of xenobiotics and endobiotics. nih.govnih.gov Activation of CAR is a potential therapeutic strategy for certain metabolic and liver diseases. nih.gov
Recently, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered as potent and selective agonists of human CAR, activating the receptor in nanomolar concentrations. nih.govnih.gov While these studies have established the imidazo[1,2-a]pyridine core as a key pharmacophore for CAR agonism, the specific contribution of a 2-chloro-7-fluoro substitution pattern to this activity has not been fully elucidated in the reviewed literature. Notably, some fluorinated derivatives within broader imidazo[1,2-a]pyridine libraries have been shown to lose CAR activation activity while gaining PXR antagonism. nih.gov
Pregnane X Receptor (PXR) Antagonism/Inverse Agonism
The Pregnane X Receptor (PXR, NR1I2) is another nuclear receptor that governs the expression of drug-metabolizing enzymes and transporters. nih.gov While PXR activation can lead to drug-drug interactions, PXR antagonists are being investigated to mitigate these effects and for potential roles in cancer and metabolic disease therapy. nih.govmdpi.com
A library of imidazo[1,2-a]pyridine derivatives was synthesized and evaluated for PXR activity. nih.gov This screening led to the discovery of potent PXR antagonists and inverse agonists. An inverse agonist not only blocks the action of an agonist but also reduces the basal activity of the receptor. Within this series, it was found that specific fluorination patterns on the imidazo[1,2-a]pyridine ring were critical for switching from CAR agonism to PXR antagonism. nih.gov Specifically, 6,8-difluorinated compounds demonstrated potent PXR antagonistic and inverse agonistic activities. nih.gov
One such compound, MI891, which features this difluoro substitution, was identified as a novel PXR inverse agonist/antagonist. nih.gov While this is not the exact 2-chloro-7-fluoro substitution, it highlights the significant role of fluorine atoms on the pyridine (B92270) ring in conferring potent PXR antagonistic properties to the imidazo[1,2-a]pyridine scaffold.
Table 2: PXR Antagonistic/Inverse Agonistic Activity of a Difluorinated Imidazo[1,2-a]pyridine Derivative
| Compound | PXR Antagonism (IC50) | PXR Inverse Agonism (% at 10 µM) |
|---|
Data from a study on 6,8-difluorinated imidazo[1,2-a]pyridine derivatives, indicating the potential of fluorinated analogs as PXR modulators. nih.gov
HIV Reverse Transcriptase Inhibition
While direct studies on the HIV reverse transcriptase (RT) inhibitory activity of this compound are not currently available in the public domain, research on related imidazo[1,2-a]pyridine derivatives suggests potential in this therapeutic area. Certain substituted imidazo[1,2-a]pyridines have been identified as weak allosteric inhibitors of HIV-1 reverse transcriptase. nih.gov
A library of imidazo[1,2-a]pyridin-3-amines, prepared through the Groebke reaction, has shown promising inhibitory activity in both enzymatic and whole-cell assays against HIV-1. nih.gov For instance, the compound 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile demonstrated significant anti-HIV-1 activity with a half-maximal inhibitory concentration (IC50) of 0.18 µM in a MAGI cell assay. nih.gov Another study identified a 3-aminoimidazo[1,2-a]pyridine scaffold as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov These findings indicate that the imidazo[1,2-a]pyridine core can serve as a viable scaffold for the development of novel HIV-1 RT inhibitors. The presence and position of substituents, including halogens, are critical in determining the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) Studies of Halogenated Imidazo[1,2-A]pyridines
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Halogenation, in particular, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these molecules.
Influence of Halogenation on Metabolic Stability and Half-life
The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. Fluorine's high electronegativity and small size can block sites of metabolism without significantly altering the molecule's conformation. While specific data for this compound is lacking, studies on other heterocyclic compounds provide insights. For example, in a series of imidazo[4,5-b]pyridine derivatives, halogen substitution was found to influence microsomal stability. mdpi.com Generally, halogenation can lead to a longer half-life and improved bioavailability. The specific impact of a chloro group at the 2-position and a fluoro group at the 7-position on the metabolic profile of the imidazo[1,2-a]pyridine core would require dedicated experimental investigation.
Impact of Substituent Position and Nature on Biological Potency and Selectivity
The position and nature of substituents on the imidazo[1,2-a]pyridine ring are critical determinants of biological potency and selectivity. Structure-activity relationship (SAR) studies on various series of imidazo[1,2-a]pyridine derivatives have highlighted the importance of substitution patterns.
In the context of other biological targets, such as potassium-competitive acid blockers, small modifications to an aryl group, including the replacement of hydrogen with a fluoro atom, were well-tolerated and influenced the compound's properties. nih.gov This suggests that the 7-fluoro substitution in this compound could significantly impact its interaction with biological targets. The chloro group at the 2-position would also be expected to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for various enzymes or receptors.
Applications in Organic Synthesis and Beyond
Role as Versatile Synthetic Intermediates and Precursors
The presence of a reactive chlorine atom at the 2-position and a fluorine atom at the 7-position allows for selective functionalization, making 2-Chloro-7-fluoroimidazo[1,2-a]pyridine a versatile intermediate for the synthesis of more complex molecular architectures. The broader class of imidazo[1,2-a]pyridines is recognized for its importance as a "drug prejudice" scaffold due to its prevalence in medicinal chemistry. nih.gov The development of synthetic methods for these compounds is driven by their tremendous use in various branches of chemistry. nih.gov
While direct evidence for the use of this compound in the synthesis of dihydroindene amine compounds is not extensively documented in publicly available literature, the closely related compound, 7-fluoroimidazo[1,2-a]pyridine (B1446390), serves as a key intermediate in their preparation. scilit.com These dihydroindene amine compounds and compositions containing them are of significant interest for their potential applications in treating or preventing diseases related to protein kinase activity and cell proliferation abnormalities. scilit.com The synthesis typically involves the reaction of the imidazo[1,2-a]pyridine (B132010) core with other organic moieties to construct the final dihydroindene amine structure.
A general synthetic route to produce 7-fluoroimidazo[1,2-a]pyridine involves the reaction of 2-amino-4-chloropyridine (B16104) with a chloroacetaldehyde (B151913) solution. scilit.com This intermediate can then be further functionalized. For instance, a related synthesis of spiro{imidazo[1,2-a]pyridine-7,3'-indoline}-2'-one derivatives has been reported, highlighting the utility of the imidazo[1,2-a]pyridine scaffold in creating complex heterocyclic systems. nih.gov
Table 1: Synthesis of Dihydroindene Amine Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-amino-4-chloropyridine | 50% Chloroacetaldehyde aq. solution, NaHCO3, Ethanol (B145695), 80°C | 7-chloro-imidazo[1,2-a]pyridine | 90% | scilit.com |
The this compound scaffold can be derivatized to yield a variety of substituted pyridine (B92270) compounds. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This versatility is crucial for creating libraries of compounds for drug discovery and other applications. For example, 7-fluoroimidazo[1,2-a]pyridine has been utilized to synthesize pyridine compounds that act as antagonists for hematopoietic progenitor cell kinase 1 (HPK1), which is a target in cancer immunotherapy and for autoimmune diseases. scilit.com
The general class of imidazo[1,2-a]pyridines can be synthesized through various methods, including the condensation of 2-aminopyridines with α-haloketones. sci-hub.se The resulting imidazo[1,2-a]pyridine can then undergo further reactions. For instance, the C-H functionalization of the imidazo[1,2-a]pyridine core is a powerful strategy for derivatization. scilit.com
Integration in Material Science Research
The inherent photophysical properties of the imidazo[1,2-a]pyridine ring system have led to its exploration in material science, particularly in the development of fluorescent and phosphorescent materials. rsc.orgrsc.org
Imidazo[1,2-a]pyridine derivatives are known to exhibit fluorescence. rsc.orgrsc.org The emission properties can be tuned by introducing different substituents onto the heterocyclic core. For example, a study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores showed that intense photoluminescence with quantum yields in the range of 0.17–0.51 can be achieved, and the emission can be tuned from the near-UV to the deep-blue region. rsc.org While specific data for this compound is limited, the general principles of substituent effects on the photophysical properties of the imidazo[1,2-a]pyridine scaffold suggest that the chloro and fluoro groups will influence its emission characteristics.
Some tungsten(0) carbonyl complexes with pyridyl-imidazole ligands have been shown to exhibit enhanced phosphorescence from the metal-to-ligand charge transfer (MLCT) excited state, with quantum yields significantly higher than related complexes. rsc.org This suggests that organometallic complexes of imidazo[1,2-a]pyridine derivatives could be promising candidates for phosphorescent materials.
Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 2,6-bis(6-bromoimidazo[1,2-a]pyridin-2-yl)pyridine | 330 | 405 | 0.17 | rsc.org |
| 2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine | 320 | 378 | 0.32 | rsc.org |
N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis. The imidazo[1,2-a]pyridine scaffold can be a precursor to novel NHC ligands. While there is no direct report on NHCs derived from this compound, pyridine-functionalized N-heterocyclic carbene complexes of palladium have been synthesized and shown to be excellent catalysts for Heck arylation reactions. researchgate.net
The synthesis of such NHC complexes often involves the deprotonation of the corresponding imidazolium (B1220033) salt. The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the heterocyclic framework, which in turn influences the properties and catalytic activity of the resulting organometallic complex. The development of fluorinated NHC-metal complexes is also an active area of research, with applications in catalysis and medicinal chemistry.
Future Research Directions and Emerging Challenges in Imidazo 1,2 a Pyridine Chemistry
Development of Novel and Economical Synthetic Pathways
The advancement of 2-Chloro-7-fluoroimidazo[1,2-a]pyridine from a laboratory curiosity to a potentially valuable compound is contingent on the development of efficient and cost-effective synthetic routes. Traditional methods for creating the imidazo[1,2-a]pyridine (B132010) core often involve the reaction of 2-aminopyridines with α-haloketones, but these can be limited by harsh conditions or the availability of starting materials. bio-conferences.org
Future research must focus on innovative strategies that offer higher yields, greater atom economy, and scalability. One promising area is the application of multicomponent reactions (MCRs) , such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allows for the one-pot synthesis of complex imidazo[1,2-a]pyridines from simple, readily available precursors. mdpi.combeilstein-journals.org Adapting MCRs for the specific synthesis of this compound could significantly streamline its production.
Another key direction is the use of modern catalytic systems. While copper-catalyzed reactions have been effective for some analogues, exploring other transition-metal catalysts, like ruthenium, could unlock new, more efficient synthetic pathways. organic-chemistry.orgacs.org Furthermore, catalyst- and solvent-free methods, potentially assisted by microwave irradiation, represent a frontier for making the synthesis more economical and environmentally friendly. bio-conferences.orgconnectjournals.com The direct functionalization of the imidazo[1,2-a]pyridine core through C-H activation is also a powerful technique that could be applied to introduce the chloro and fluoro groups in later stages of the synthesis, offering greater flexibility. researchgate.netnih.gov
| Synthetic Strategy | Potential Advantages for this compound | Key Challenges |
| Multicomponent Reactions (e.g., GBB) | High efficiency, atom economy, use of simple starting materials. mdpi.com | Optimization for specific chloro- and fluoro-substituted reactants. |
| Novel Metal Catalysis (e.g., Ruthenium) | Potentially milder reaction conditions and improved yields. acs.org | Catalyst cost and removal from the final product. |
| C-H Functionalization | Allows for late-stage introduction of functional groups, increasing molecular diversity. nih.gov | Achieving regioselectivity for the specific positions of chlorine and fluorine. |
| Microwave-Assisted Synthesis | Rapid reaction times and often improved yields. connectjournals.com | Scalability from laboratory to industrial production. |
Exploration of Undiscovered Biological Activities and Target Identification
The imidazo[1,2-a]pyridine scaffold is known for an exceptionally broad range of biological activities, including anticancer, antiviral, anti-inflammatory, and anthelmintic properties. nih.govnih.govnih.gov The specific combination of a chloro group at the 2-position and a fluoro group at the 7-position in this compound is likely to confer unique pharmacological properties that remain largely unexplored. The presence of halogens, particularly fluorine, is known to enhance metabolic stability and binding affinity to biological targets. nih.gov
A primary challenge is to move beyond general screening and identify specific molecular targets. Future research should involve comprehensive biological evaluations against a wide panel of cancer cell lines, viral strains, and bacterial pathogens. nih.govmdpi.com For instance, derivatives of this scaffold have shown potent activity against melanoma and cervical cancer cells by inhibiting key signaling pathways like AKT/mTOR. nih.gov Investigating whether this compound can act as a covalent inhibitor, a strategy that has proven effective for certain cancers, is another promising avenue. rsc.org
Identifying the precise protein targets is crucial. Techniques such as network pharmacology can help predict potential targets, which can then be validated through molecular docking and in vitro assays. nih.gov Recent studies have identified imidazo[1,2-a]pyridine derivatives as potential inhibitors of enzymes like PI3K/mTOR and platelet-derived growth factor receptor (PDGFR), both of which are significant in cancer therapy. nih.govacs.org A systematic investigation is needed to determine if this compound interacts with these or other undiscovered targets.
Integration of Advanced Computational Methodologies for Drug Design
Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. For a compound like this compound, these methods can predict its biological activities, guide synthetic efforts, and optimize its pharmacological profile before costly and time-consuming lab work is undertaken.
A significant future direction is the use of homology modeling and molecular docking to predict how the compound might bind to specific protein targets. nih.govresearchgate.net By building computational models of target enzymes, such as those involved in cancer or tuberculosis, researchers can simulate the interaction of this compound with the active site and estimate its binding affinity. nih.govresearchgate.net This approach has already been used to identify potential imidazo[1,2-a]pyridine-based inhibitors for targets in Mycobacterium tuberculosis and various cancer types. researchgate.netchemmethod.com
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for early-stage evaluation of the compound's drug-like properties. nih.gov These computational tools can forecast potential issues with bioavailability or toxicity, allowing chemists to modify the structure—for example, by altering substituent positions—to improve its profile. The integration of Density Functional Theory (DFT) calculations can provide deeper insights into the electronic properties of the molecule, helping to explain its reactivity and interaction with biological targets. nih.gov
| Computational Method | Application for this compound | Expected Outcome |
| Molecular Docking | Predict binding modes and affinity to known biological targets (e.g., kinases, viral enzymes). researchgate.net | Identification of high-potential therapeutic targets and lead optimization. |
| Homology Modeling | Construct 3D models of protein targets for which no crystal structure exists. nih.gov | Enables docking studies for a wider range of potential biological targets. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. nih.gov | Early identification of potential liabilities and guidance for structural modification. |
| Density Functional Theory (DFT) | Calculation of electronic properties, molecular orbitals, and electrostatic potential. nih.gov | Deeper understanding of the molecule's reactivity and interaction mechanisms. |
Further Optimization of Green and Sustainable Synthetic Protocols
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and production costs. The synthesis of this compound offers significant opportunities for the application of more sustainable practices.
A major focus for future research is the replacement of conventional, often hazardous, organic solvents with greener alternatives. researchgate.net Water is an ideal green solvent, and methods for synthesizing imidazo[1,2-a]pyridines in aqueous media, sometimes assisted by microwave irradiation, have been successfully developed. acs.orgiosrjournals.org Exploring such protocols for this specific halogenated compound is a key challenge. The use of eco-friendly catalysts, such as molecular iodine or simple metal salts that are less toxic than heavy metal catalysts, is another important area of optimization. nih.gov
Developing one-pot syntheses and tandem reactions is another cornerstone of green chemistry, as it reduces the number of steps, minimizes waste, and saves energy. beilstein-journals.org For example, combining the GBB reaction with a subsequent Ugi reaction in a tandem process has been used to create complex peptidomimetics, showcasing the power of this approach. beilstein-journals.org Applying similar strategies to build upon the this compound core could lead to the efficient creation of diverse chemical libraries for biological screening. Ultrasound-assisted synthesis is another emerging green technique that can dramatically reduce reaction times and energy consumption. organic-chemistry.org
The ultimate goal is to develop a synthetic protocol that is not only high-yielding and economical but also environmentally benign, ensuring that the potential therapeutic benefits of this compound are not offset by a harmful manufacturing process.
Q & A
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHClFN | |
| Molecular Weight (g/mol) | 185.57 | |
| Melting Point | 148–150°C | |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
Q. Table 2. Comparative Biological Activity of Halogenated Analogues
| Compound | Target | Activity (IC/MIC) | Reference |
|---|---|---|---|
| 2-Cl-7-F-imidazo[1,2-a]pyridine | M. tuberculosis | 0.05 μg/mL | |
| 6-Cl-8-F-imidazo[1,2-a]pyridine | DNA Gyrase | 1.2 μM | |
| Non-halogenated analogue | M. tuberculosis | ≥10 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
